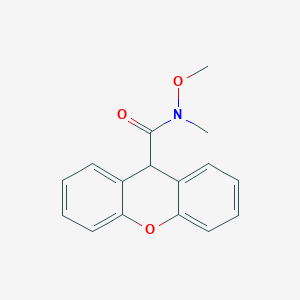

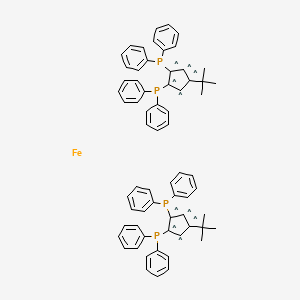

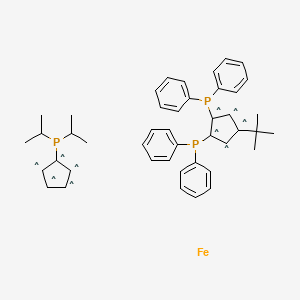

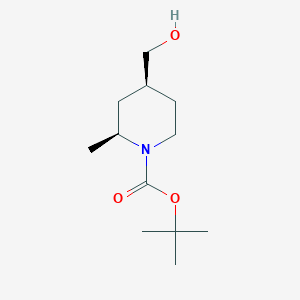

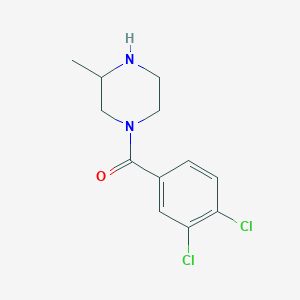

![molecular formula C30H28FeO4P2 B6319525 1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 CAS No. 756824-22-3](/img/structure/B6319525.png)

1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is C30H28FeO4P2 . The molecular weight is 570.33 g/mol .Chemical Reactions Analysis

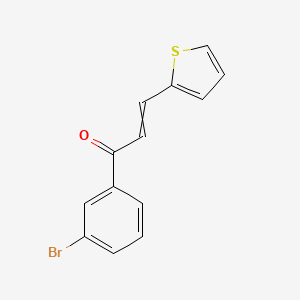

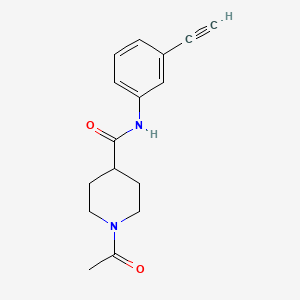

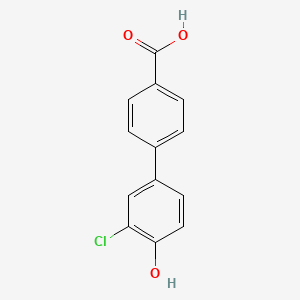

HiersoPHOS-3 may be used in Palladium promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions (Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig cross-coupling as well as Sonogashira reactions) .Aplicaciones Científicas De Investigación

HiersoPHOS-3 has been used in a variety of scientific research applications. It has been used as a ligand for transition metal catalysts, as a catalyst for asymmetric reactions, and as a ligand for homogeneous catalysis. It has also been used in the synthesis of novel materials, such as polymers-supported catalysts, and has been used to study the properties of metal complexes.

Mecanismo De Acción

Target of Action

The primary target of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3, also known as MFCD09971740, are Palladium-promoted catalytic transformations . These transformations play a crucial role in various chemical reactions, particularly in the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Mode of Action

This compound interacts with its targets by acting as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3 forms a complex with Palladium, promoting catalytic transformations .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Suzuki-Miyaura coupling : A type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .

- Heck coupling : A palladium-catalyzed carbon–carbon cross-coupling reaction .

- Buchwald-Hartwig cross-coupling : A chemical reaction used for the formation of carbon–nitrogen bonds .

- Sonogashira reactions : A cross-coupling reaction used to form carbon–carbon bonds .

Pharmacokinetics

As a ligand in palladium-promoted catalytic transformations, it is expected to have a significant impact on the bioavailability of the resulting compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon and carbon–nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of HiersoPHOS-3 is its versatility. It can be used as a ligand for a variety of transition metals and can be used in a variety of reactions. It is also non-toxic, making it safe to use in laboratory experiments. However, it does have some limitations. It is not as strong a ligand as other organophosphorus ligands, and it is not as stable as other ligands.

Direcciones Futuras

Given the versatility of HiersoPHOS-3, there are many potential future directions for research. These include the use of HiersoPHOS-3 as a ligand for new transition metal catalysts, the development of new methods for the synthesis of HiersoPHOS-3, and the exploration of its use in the synthesis of novel materials. Additionally, further research could be done to explore the properties of HiersoPHOS-3 complexes, as well as its potential applications in biochemistry and medicine.

Métodos De Síntesis

HiersoPHOS-3 is synthesized through a two-step process. In the first step, the ferrocene core is synthesized by the reaction of ferrocene and 1,1'-bis(diphenylphosphino)ferrocene in the presence of a base. In the second step, the furanyl rings are attached to the ferrocene core via the reaction of 5-methyl-2-furanone and 1,1'-bis(diphenylphosphino)ferrocene in the presence of a base.

Safety and Hazards

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of skin contact, it is advised to immediately wash with water and soap and rinse thoroughly . If it comes into contact with the eyes, rinse opened eye for several minutes under running water .

Propiedades

InChI |

InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQMAPLXZVOSBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FeO4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)